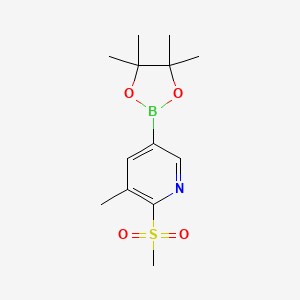
2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H18BFO4S and its molecular weight is 300.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Molecular Structure
The compound 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, closely related to the queried compound, has been synthesized using rhodium-catalyzed hydroboration and characterized through X-ray diffraction. This study contributes to understanding the molecular structure of such compounds (Coombs et al., 2006).
Inhibitory Activity Against Serine Proteases
2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, similar to the queried compound, have shown inhibitory activity against serine proteases, including thrombin. This indicates potential biomedical applications of these compounds (Spencer et al., 2002).
Density Functional Theory (DFT) Studies
Studies involving similar compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have employed DFT for conformational analysis. These studies help in understanding the physicochemical properties of such compounds, which can be crucial for various applications (Huang et al., 2021).
Herbicide Properties
The introduction of fluorine atoms into compounds similar to the queried chemical has been shown to change their herbicidal properties significantly. This indicates the potential application of such compounds in agriculture and pest control (Hamprecht et al., 2004).
Polymer Synthesis
Compounds of a similar nature have been used in polymerization processes, such as the Suzuki-Miyaura coupling polymerization. This indicates their potential application in creating polymers with specific characteristics (Yokozawa et al., 2011).
Electrochemical Properties
Research on sulfur-containing organoboron compounds related to the queried chemical has explored their electrochemical properties. These findings can be pivotal in developing new electrochemical applications (Tanigawa et al., 2016).
作用機序
Target of Action
The primary target of the compound 2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the carbon-carbon bond formation in organic synthesis . This compound is a boronic ester, which is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura cross-coupling reactions, a type of transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process called transmetalation, which is a key step in Suzuki–Miyaura coupling reactions . In this process, the boronic ester, which is a formally nucleophilic organic group, is transferred from boron to a transition metal, such as palladium . This results in the formation of a new carbon-metal bond.
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway, which is a widely applied method for forming carbon-carbon bonds in organic synthesis . The downstream effects of this pathway include the formation of a variety of organic compounds, which can be used in various applications, including drug development and materials science .
Pharmacokinetics
It’s known that boronic esters, including this compound, are generally stable and readily prepared . They are also known to be susceptible to hydrolysis, especially at physiological pH . This could potentially impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide variety of organic compounds . In the context of drug development, these compounds could potentially exhibit various biological activities, depending on their structure.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the rate of hydrolysis of boronic esters, including this compound, is known to be strongly influenced by pH . Therefore, the compound’s stability and efficacy could potentially be affected by the pH of the environment in which it is used .
生化学分析
Biochemical Properties
2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This reaction involves the interaction of the boronic ester with palladium catalysts, leading to the formation of new carbon-carbon bonds . The compound interacts with enzymes and proteins that facilitate the transmetalation process, where the boron atom transfers its organic group to the palladium center. This interaction is essential for the catalytic cycle and the overall efficiency of the reaction.
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in synthetic chemistry rather than direct biological activity. Its use in the synthesis of bioactive molecules can indirectly influence cell function. For instance, compounds synthesized using this boronic ester may affect cell signaling pathways, gene expression, and cellular metabolism. The precise cellular effects depend on the nature of the synthesized molecules and their specific biological targets .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of a boron-palladium complex during the Suzuki–Miyaura coupling reaction. This complex facilitates the transmetalation step, where the organic group attached to the boron atom is transferred to the palladium center. The presence of the fluorine and methylsulfonyl groups enhances the reactivity and stability of the boronic ester, making the transmetalation process more efficient . Additionally, the compound may influence enzyme activity by acting as a substrate or inhibitor, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors that influence its effectiveness. The compound is generally stable under standard storage conditions, but its reactivity can change over time due to exposure to moisture or other environmental factors . Long-term studies have shown that the compound retains its reactivity for extended periods, making it suitable for use in various synthetic applications. Degradation products may form over time, potentially affecting the outcome of biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound in animal models are primarily studied in the context of its use in synthesizing bioactive compounds. Different dosages of the synthesized compounds can lead to varying biological effects, including therapeutic benefits or toxicities . High doses of the compound or its derivatives may result in adverse effects, such as cytotoxicity or organ damage, depending on the specific biological target and the compound’s pharmacokinetic properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties, including its lipophilicity and molecular size . The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its distribution within tissues can be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components . The compound may localize to specific organelles or compartments within the cell, depending on its binding affinity to proteins or other biomolecules. Post-translational modifications or targeting signals may also influence its localization, affecting its activity and function within the cell.
特性
IUPAC Name |
2-(2-fluoro-5-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO4S/c1-12(2)13(3,4)19-14(18-12)10-8-9(20(5,16)17)6-7-11(10)15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZCAGDXMTWQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


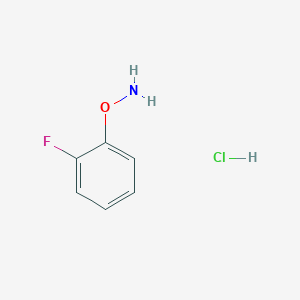
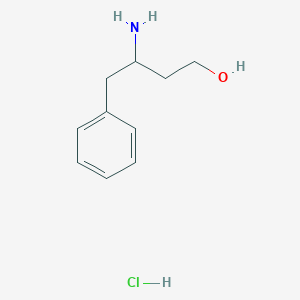

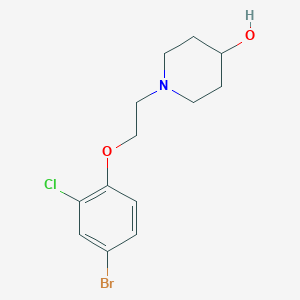
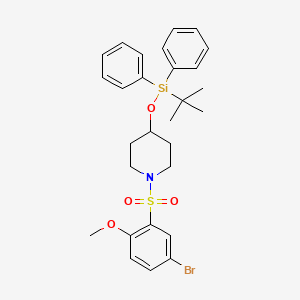

![4-[(1S)-(4-Dimethylamino)-1-(4-fluotophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B1445944.png)
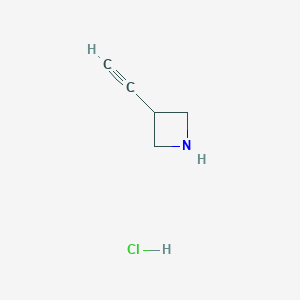
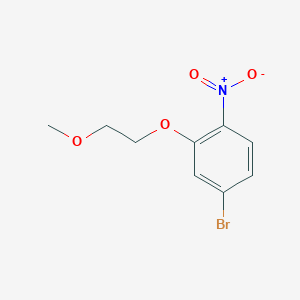
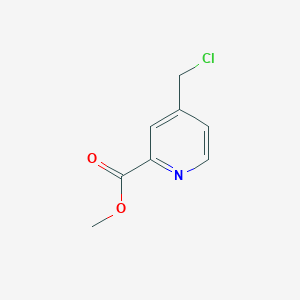

![D-[6-13C]Galactose](/img/structure/B1445955.png)

